molecular formula C26H28N2O5 B2896452 1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 881440-86-4

1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2896452
CAS No.: 881440-86-4
M. Wt: 448.519
InChI Key: WSFDVWRLZJSTCT-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure consists of a fused chromene-pyrrole system, with substituents at the 1-, 2-, and 7-positions: a 3-methoxyphenyl group, a 3-morpholinopropyl chain, and a methyl group, respectively. This compound was synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Such methods enable efficient library generation (223 examples reported) for drug discovery applications .

Properties

IUPAC Name

1-(3-methoxyphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-17-7-8-21-20(15-17)24(29)22-23(18-5-3-6-19(16-18)31-2)28(26(30)25(22)33-21)10-4-9-27-11-13-32-14-12-27/h3,5-8,15-16,23H,4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFDVWRLZJSTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its diverse biological activities. This compound belongs to the chromeno-pyrrole family, which has been extensively studied for its potential therapeutic applications in various medical fields. Understanding the biological activity of this compound can provide insights into its pharmacological properties and potential clinical applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N2O5C_{26}H_{28}N_{2}O_{5}, with a molecular weight of approximately 448.519 g/mol. The structure features a chromeno-pyrrole framework, which is significant for its interaction with biological targets.

Biological Activities

Research has shown that chromeno-pyrrole derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Studies indicate that pyrrole derivatives possess good in vitro activities against mycobacteria and Candida species .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Antiviral Activity : Certain derivatives have shown efficacy against viruses such as HIV-1, highlighting their potential in antiviral therapy .
  • Neuroprotective Effects : Some studies suggest that these compounds may be beneficial in treating neurodegenerative disorders like Parkinson's disease and may improve cognitive functions .

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets. For instance:

  • Binding Affinity : Interaction studies have focused on the compound's binding affinity to various receptors and enzymes involved in disease pathways.
  • Signal Pathway Modulation : The compound may influence signaling pathways such as PI3K/AKT/mTOR, which are crucial in cell proliferation and survival .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

StudyFindings
Caine et al. (1993)Reported the use of chromenopyrrole compounds in treating impulsive disorders and anxiety .
Jiang et al. (2004)Demonstrated that N-substituted pyrrole derivatives inhibit HIV-I, suggesting antiviral potential .
Biava et al. (2005)Found significant antimicrobial activity against mycobacteria .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that allow for the creation of analogs with potentially enhanced biological activities:

  • Starting Materials : Selection of appropriate phenolic and pyrrole precursors.
  • Reaction Conditions : Optimization of reaction conditions to maximize yield and purity.
  • Characterization : Use of techniques such as NMR and mass spectrometry to confirm structure.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity and Solubility: The target compound’s 3-morpholinopropyl group introduces higher polarity compared to alkyl (e.g., isopropyl in Compound 11) or dimethylaminoethyl substituents . In contrast, 2-alkyl-1-aryl derivatives exhibit lower polarity, which may limit bioavailability .

Synthetic Efficiency: The target compound’s synthesis via a one-pot multicomponent reaction offers advantages in step economy over stepwise methods (e.g., alkyne cyclization for Compound 11 and 13, which require pre-functionalized intermediates and yield <60%) .

Biological Relevance: Piperazine (Compound 13) and morpholine groups are common in drug design due to their ability to modulate blood-brain barrier penetration and receptor binding . The target compound’s morpholinopropyl chain may confer distinct pharmacokinetic profiles compared to dimethylaminoethyl analogues .

Comparison with Heterocyclic Analogues

Beyond the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, related heterocycles such as pyrano[2,3-c]pyrrole-diones (e.g., 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione) and benzo[f]chromeno-pyrroles (e.g., ) exhibit structural and conformational differences:

  • Pyrano[2,3-c]pyrrole-diones: These lack the chromene ring fusion, resulting in smaller ring systems with reduced aromatic surface area. This may diminish π-stacking interactions critical for binding to biological targets .
  • Benzo[f]chromeno[4,3-b]pyrroles: The hexahydrobenzo ring system in adopts an envelope conformation, contrasting with the planar chromeno-pyrrole core of the target compound. Such conformational differences could influence molecular packing and crystallinity .

Physicochemical and Crystallographic Insights

  • Melting Points: Compound 11 (104–105°C) and Compound 13 (100–102°C) exhibit lower melting points than typical 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, likely due to steric hindrance from bulky substituents . The target compound’s melting point is unreported but expected to be higher owing to its polar morpholine group.
  • Crystal Packing: highlights that substituents like methyl groups influence molecular conformation (e.g., envelope vs. half-chair) and stabilize crystals via C–H⋯π interactions . The target compound’s morpholinopropyl chain may introduce similar stabilizing interactions.

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